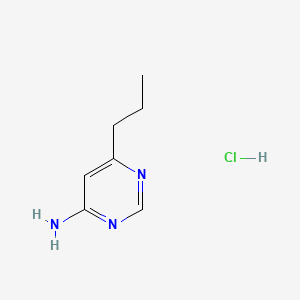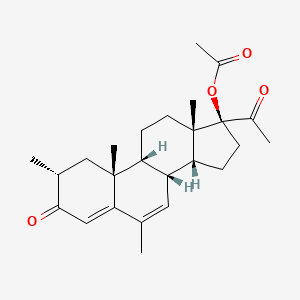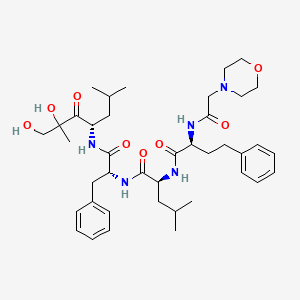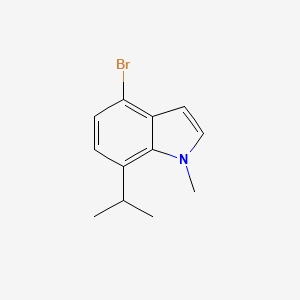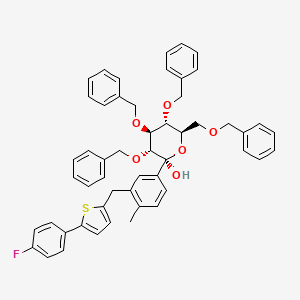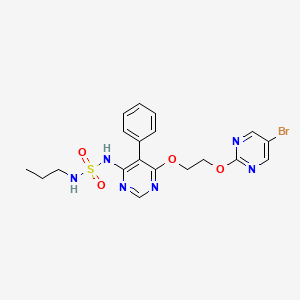
5-(Desbromophenyl)-5-Phenyl-Macitentan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Desbromophenyl)-5-Phenyl-Macitentan is a chemical compound that belongs to the class of endothelin receptor antagonists. It is structurally related to macitentan, a well-known drug used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of a desbromophenyl group and a phenyl group attached to the macitentan core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Desbromophenyl)-5-Phenyl-Macitentan typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Desbromophenyl)-5-Phenyl-Macitentan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
5-(Desbromophenyl)-5-Phenyl-Macitentan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Desbromophenyl)-5-Phenyl-Macitentan involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The molecular targets include endothelin receptor subtypes A and B, and the pathways involved are related to the regulation of vascular tone and blood flow .
Comparison with Similar Compounds
Similar Compounds
Macitentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
5-(Desbromophenyl)-5-Phenyl-Macitentan is unique due to the presence of the desbromophenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
Properties
Molecular Formula |
C19H21BrN6O4S |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-phenyl-N-(propylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-6-4-3-5-7-14)18(24-13-23-17)29-9-10-30-19-21-11-15(20)12-22-19/h3-7,11-13,25H,2,8-10H2,1H3,(H,23,24,26) |
InChI Key |
KLZRILKWXHPQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



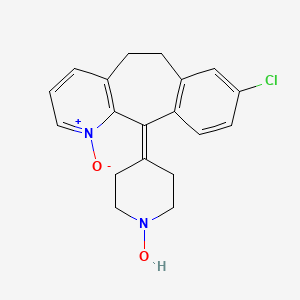
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

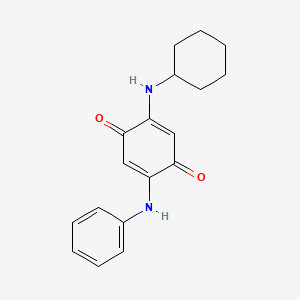
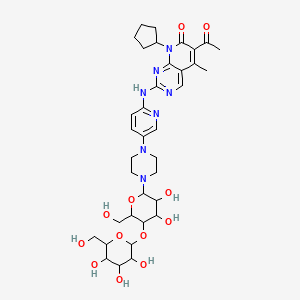
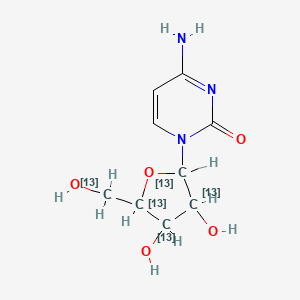
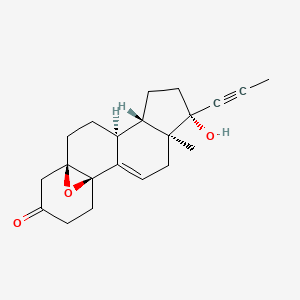
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
